4-iodo-1-methyl-1H-pyrazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLLIUBNRIIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 1 Methyl 1h Pyrazole 3 Carbonitrile
De Novo Synthesis Approaches to the Pyrazole (B372694) Ring System
The foundational step in synthesizing the target compound is the construction of the pyrazole ring. Chemists have developed several robust methods, including classical condensation reactions, cycloadditions, and modern multi-component strategies, to build this valuable heterocyclic core.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Precursors
The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. nih.govmdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is highly effective for creating polysubstituted pyrazoles. mdpi.comyoutube.com For the target molecule, methylhydrazine serves as the precursor for the N-methyl group.
The reaction's versatility stems from the wide variety of accessible 1,3-difunctional compounds, such as:
1,3-Diketones: The reaction of a 1,3-diketone with a hydrazine is a straightforward path to pyrazoles. However, with unsymmetrical diketones and substituted hydrazines, the reaction can produce a mixture of regioisomers. mdpi.comnih.gov
α,β-Unsaturated Ketones and Aldehydes: These precursors typically react with hydrazines to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole. nih.govmdpi.combeilstein-journals.org If the α,β-unsaturated system contains a leaving group at the β-position, aromatization can occur directly through elimination. mdpi.combeilstein-journals.org
Acetylenic Ketones: The condensation of hydrazines with acetylenic ketones can also yield pyrazoles, though this route can also face challenges with regioselectivity. nih.govmdpi.com
3-Oxoalkanonitriles: To directly install the required carbonitrile at the C3 position, precursors containing a cyano group are ideal. For instance, reacting 3-oxoalkanonitriles with hydrazines is a viable route to 3-aminopyrazole-4-carbonitriles, which are closely related scaffolds. mdpi.com
The choice of precursor is critical for achieving the desired substitution pattern on the final pyrazole ring.
Table 1: Selected Cyclocondensation Precursors for Pyrazole Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Resulting Scaffold Type | Reference |
|---|---|---|---|
| 1,3-Diketones | Substituted Hydrazines | Polysubstituted Pyrazoles | mdpi.comnih.gov |
| α,β-Unsaturated Carbonyls | Hydrazines | Pyrazolines (requiring oxidation) | nih.govmdpi.com |
| β-Ketoesters | Hydrazine | Pyrazolones | nih.govbeilstein-journals.org |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.gov This method involves the reaction of a 1,3-dipole, typically a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkyne or a strained alkene. nih.govmdpi.comresearchgate.netacs.org
Key aspects of this methodology include:
Reactants: Diazo compounds, such as ethyl diazoacetate, can be generated in situ and reacted with alkynes to form pyrazoles. acs.orgresearchgate.net Nitrile imines, generated from hydrazonyl chlorides, are also common 1,3-dipoles used in these reactions. nih.gov
Regioselectivity: A significant challenge in 1,3-dipolar cycloadditions is controlling the regiochemistry of the product, as the reaction of unsymmetrical dipoles and dipolarophiles can lead to mixtures of isomers. researchgate.net However, methods have been developed to achieve high regioselectivity. nih.govrsc.org
Alkyne Equivalents: To circumvent issues with handling volatile alkynes like acetylene, various "alkyne equivalents" have been developed. These are typically alkenes with a leaving group that can be eliminated after the cycloaddition to form the aromatic pyrazole ring. nih.govacs.org
Multi-component Reactions (MCRs) for Pyrazole Carbonitrile Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical route to complex heterocyclic systems. nih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazole scaffolds, particularly those fused with other rings like pyran, which often feature a carbonitrile substituent. mdpi.comnih.govnih.gov
A common MCR for producing pyrazole derivatives involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. mdpi.comnih.gov Malononitrile serves as the direct source for the cyano group. These reactions are often facilitated by a variety of catalysts, including deep eutectic solvents (DES), graphene oxide, or nanoparticles, sometimes under ultrasonic or microwave irradiation to enhance reaction rates and yields. mdpi.comnih.gov
Table 2: Examples of Multi-component Reactions for Pyrazole Scaffolds
| Components | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | SiO₂@(3-aminopropyl)triethoxysilane-coated cobalt oxide | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Aldehydes, Malononitrile, Ethyl Benzoylacetate, Hydrazine Hydrate | Choline chloride:urea (DES), Reflux | Pyrano[2,3-c]pyrazole-5-carbonitriles | mdpi.com |
| Aldehydes, Malononitrile, 3-Methyl-pyrazolone, Hydrazine Hydrate | [Amb]L-prolinate, Reflux | Pyrano-[2,3-c]-pyrazole scaffolds | nih.gov |
Introduction of the Iodine Moiety
Once the 1-methyl-1H-pyrazole-3-carbonitrile precursor is synthesized, the next critical step is the introduction of an iodine atom specifically at the C4 position of the pyrazole ring. The electronic nature of the pyrazole ring makes the C4 position susceptible to electrophilic attack, allowing for direct halogenation.
Regioselective Iodination Strategies
Achieving regioselectivity in the iodination of pyrazoles is paramount. The C4 position is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic substitution. rsc.orgnih.gov However, reaction conditions must be carefully controlled to prevent the formation of di-iodinated products or the isomeric 5-iodo derivative.
Common methods for regioselective C4 iodination include:
Iodine with an Oxidizing Agent: A widely used approach involves reacting the pyrazole substrate with molecular iodine (I₂) in the presence of an oxidant. nih.govgoogle.com The oxidant's role is to convert I₂ into a more potent electrophilic iodine species (like I⁺) and to consume the hydrogen iodide (HI) byproduct, which can inhibit the reaction. google.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be a mild and effective oxidant for promoting highly regioselective C4-iodination of 1-aryl-3-CF₃-pyrazoles. rsc.orgnih.gov Another "green" system uses hydrogen peroxide (H₂O₂) as the oxidant in water, providing the 4-iodopyrazole (B32481) with water as the only byproduct. researchgate.netresearchgate.net
N-Iodosuccinimide (NIS): NIS is a common and easy-to-handle electrophilic iodinating agent that often provides high yields of 4-iodopyrazoles under mild conditions. researchgate.net
Hypervalent Iodine Reagents: Reagents like Phenyliodine(III) diacetate (PIDA) can be used in combination with halide salts (e.g., KI) to achieve efficient and regioselective halogenation at room temperature, often in aqueous media. nih.gov
Table 3: Reagents and Conditions for Regioselective C4-Iodination of Pyrazoles
| Iodinating System | Substrate Example | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| I₂ / Ceric Ammonium Nitrate (CAN) | 1-Aryl-3-CF₃-pyrazole | MeCN | High for C4-iodide | rsc.orgnih.gov |
| I₂ / Hydrogen Peroxide (H₂O₂) | Pyrazoles | Water | High for C4-iodide | researchgate.netresearchgate.net |
| N-Iodosuccinimide (NIS) | Pyrazole | CCl₄ or Water | Excellent for 4-halopyrazoles | researchgate.net |
| KI / PIDA | Pyrazolo[1,5-a]pyrimidines | Water, Room Temp. | High for C3-iodide (analogous position) | nih.gov |
Electrophilic Cyclization Mediated by Molecular Iodine
A particularly elegant strategy that combines ring formation and C4-iodination into a single step is the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org In this method, an α,β-alkynic hydrazone, readily prepared from the condensation of an appropriate hydrazine (e.g., methylhydrazine) and a propargyl aldehyde or ketone, is treated with molecular iodine. nih.govacs.org
The molecular iodine acts as an electrophile, triggering an intramolecular cyclization onto the alkyne. This process forms the pyrazole ring and simultaneously installs an iodine atom at the C4 position. The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate, to neutralize the HI generated. nih.gov This methodology is notable for its high efficiency, broad substrate scope, and excellent control over regioselectivity, providing direct access to 4-iodopyrazoles. nih.govacs.org
N-Iodosuccinimide (NIS)-Mediated Iodination
N-Iodosuccinimide (NIS) is a widely utilized reagent for electrophilic iodination. wikipedia.org For the iodination of pyrazoles and other aromatic systems, NIS is often activated by a catalytic amount of a strong acid. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and generally produces high yields. organic-chemistry.org For instance, various aromatic compounds can be effectively iodinated using NIS with trifluoroacetic acid as a catalyst. organic-chemistry.org The use of powerful acids like trifluoromethanesulfonic acid can further activate NIS, enabling the halogenation of even deactivated aromatic rings. organic-chemistry.org A novel method has also been described using nitrogen triiodide, formed in-situ, as a viable alternative to NIS for the iodination of pyrazole derivatives. sciforum.net
| Iodinating System | Catalyst/Activator | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Mild conditions, short reaction times, and excellent yields for many aromatics. | organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Allows for the iodination of deactivated aromatic systems. | organic-chemistry.org |
| Nitrogen Triiodide (in-situ) | N/A (formed from I₂ and ammonia) | A rapid and non-expensive alternative to NIS-based methods. | sciforum.net |
Iodination with Molecular Iodine in the Presence of Bases/Oxidants
The use of molecular iodine (I₂) combined with an oxidizing agent or a base is a common and effective strategy for iodinating pyrazoles. These methods are often praised for their practicality and, in some cases, their environmentally friendly nature.
Iodine with Oxidants : A green chemistry approach involves the use of elemental iodine with hydrogen peroxide (H₂O₂) in water. researchgate.net This system is highly efficient, using only 0.5 equivalents of iodine and generating water as the sole byproduct to afford 4-iodopyrazoles in good to excellent yields. researchgate.net Another widely used oxidant is ceric ammonium nitrate (CAN). The I₂/CAN system in a solvent like acetonitrile (B52724) provides a mild and highly regioselective method for the synthesis of 4-iodopyrazoles. nih.gov Other systems, such as potassium iodate (B108269) (KIO₃) with a diphenyl diselenide catalyst under acidic conditions, have also been developed for the direct C-4 iodination of pyrazoles. nih.gov
Iodine with Bases : For pyrazole rings bearing electron-donating substituents, a combination of iodine, sodium iodide (NaI), and a base like potassium carbonate (K₂CO₃) in aqueous ethanol (B145695) has proven effective, yielding 4-iodopyrazoles in high yields at room temperature. nih.gov
| Iodinating System | Solvent | Key Features | Yield | Reference |
|---|---|---|---|---|
| I₂ / H₂O₂ | Water | Environmentally friendly; water is the only byproduct. | Good to Excellent | researchgate.net |
| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | Mild conditions; highly regioselective for the C4-position. | High | nih.gov |
| I₂ / NaI / K₂CO₃ | Aqueous Ethanol | Effective for pyrazoles with electron-donating groups. | 75-90% | nih.gov |
| KIO₃ / (PhSe)₂ | Acidic Media | Catalytic system for direct C4-iodination. | Not specified | nih.gov |
Electrochemical Iodination Methods
Control of Regioselectivity and Isomer Formation
The substitution pattern on the pyrazole ring plays a critical role in directing the position of iodination. For precursors like 1-methyl-1H-pyrazole-3-carbonitrile, the C4-position is electronically favored for electrophilic attack. However, different synthetic strategies can be employed to selectively generate other isomers, demonstrating precise control over the reaction's outcome.
A clear example of this control is seen in the synthesis of iodinated 1-aryl-3-CF₃-1H-pyrazoles. nih.gov The choice of reaction conditions dictates whether the C4 or C5 isomer is formed.
Formation of 4-Iodo Isomers : The use of molecular iodine in the presence of ceric ammonium nitrate (CAN) as a mild oxidant leads to the highly regioselective formation of the 4-iodo isomer. nih.govresearchgate.net This electrophilic substitution pathway is the most common for generating 4-iodopyrazoles.
Formation of 5-Iodo Isomers : To obtain the 5-iodo isomer, a completely different strategy is required. This involves a directed ortho-metalation approach. The pyrazole is first treated with a strong base, such as n-butyllithium (n-BuLi), which selectively deprotonates the C5 position. The resulting lithium pyrazolide intermediate is then trapped with elemental iodine, yielding the 5-iodo derivative exclusively. nih.gov
This stark contrast in methodologies underscores the ability to control isomer formation by switching between an electrophilic substitution mechanism and a deprotonation-trapping mechanism.
| Target Isomer | Methodology | Reagents | Mechanism | Reference |
|---|---|---|---|---|
| 4-Iodopyrazole | Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Electrophilic Aromatic Substitution | nih.gov |
| 5-Iodopyrazole | Lithiation and Trapping | 1. n-Butyllithium (n-BuLi) 2. I₂ | Deprotonation followed by Electrophilic Quench | nih.gov |
Formation of the Nitrile Group
The cyano (-C≡N) group is a versatile functional group in organic chemistry. acs.org Its introduction onto the pyrazole ring can be achieved either by building the ring from a nitrile-containing precursor or by converting another functional group on a pre-formed pyrazole.
Strategies for Introducing the Cyano Functionality
The most direct methods for synthesizing pyrazole carbonitriles involve incorporating the nitrile group during the ring-forming step. This is often accomplished through multicomponent reactions or cycloadditions.
Cycloaddition Reactions : One approach involves the [3+2] cycloaddition of in-situ generated nitrile imines with an appropriately substituted alkene or alkyne that already contains a cyano group. acs.orgrsc.org
Multicomponent Reactions : Complex pyrazoles can be synthesized in one pot from simpler starting materials. For example, a method exists for the synthesis of pyrazoles via the oxidative coupling of alkynes, nitriles, and titanium imido complexes. acs.org Another strategy involves the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com
Conversion of Precursors to Nitrile Groups
Alternatively, a functional group on a pre-existing pyrazole ring can be chemically transformed into a nitrile. This is a common and powerful strategy in heterocyclic chemistry.
Dehydration of Carboxamides : The most prevalent method for this transformation is the dehydration of a pyrazole carboxamide. For instance, 2-Methyl-2H-pyrazole-3-carboxylic acid amide can be converted to 2-Methyl-2H-pyrazole-3-carbonitrile in 90% yield by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) in pyridine (B92270). chemicalbook.com Another method involves heating the amide precursor with phosphorus pentoxide (P₂O₅), which also serves as an effective dehydrating agent to yield the nitrile product with high purity. chemicalbook.com
Conversion of Aldoximes : Pyrazole-3-carbonitriles can also be synthesized from 3-oxoalkanonitriles. These precursors can be reacted with hydroxylamine (B1172632) to form an aldoxime, which is subsequently converted into the final nitrile product under basic conditions. mdpi.com
| Precursor Functional Group | Reagent(s) | Reaction Type | Reference |
|---|---|---|---|
| Carboxamide (-CONH₂) | Phosphorus oxychloride (POCl₃) / Pyridine | Dehydration | chemicalbook.com |
| Carboxamide (-CONH₂) | Phosphorus pentoxide (P₂O₅) / Heat | Dehydration | chemicalbook.com |
| Aldoxime (-CH=NOH) | Base | Dehydration/Elimination | mdpi.com |
Advanced Reaction Chemistry and Transformations of 4 Iodo 1 Methyl 1h Pyrazole 3 Carbonitrile
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)–I bond in 4-iodopyrazoles is a classic substrate for palladium-catalyzed reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the 4-iodopyrazole (B32481) to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. chemrxiv.org
The Sonogashira coupling is a highly efficient method for forming a C–C bond between a terminal alkyne and an aryl or vinyl halide. For the 4-iodopyrazole core, this reaction provides a direct route to 4-alkynylpyrazoles. While specific examples for 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile are not detailed, studies on analogous 1-aryl-3-CF₃-4-iodopyrazoles demonstrate the feasibility and utility of this transformation. These reactions typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The resulting 4-alkynylpyrazoles are valuable intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Representative Sonogashira Coupling of a 4-Iodopyrazole Analogue Data derived from studies on 1-(p-tolyl)-3-trifluoromethyl-4-iodo-1H-pyrazole. nih.gov
| Alkyne Partner | Catalyst | Base | Solvent | Yield |
| Phenylacetylene (B144264) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 75% |
The Suzuki-Miyaura coupling is one of the most versatile methods for creating C–C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the 4-position of the pyrazole (B372694) ring. Research on related 4-iodopyrazoles confirms the effectiveness of this method. For instance, 1-aryl-3-CF₃-4-iodopyrazoles have been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst. nih.gov In other work, a C5-arylated 4-iodopyrazole derivative was shown to undergo Suzuki-Miyaura coupling, highlighting the reactivity of the C4-iodo position even in a sterically hindered environment. rsc.org
Table 2: Examples of Suzuki-Miyaura Coupling on 4-Iodopyrazole Scaffolds
| 4-Iodopyrazole Substrate | Boronic Acid Partner | Catalyst | Base | Solvent | Yield | Reference |
| 1-(p-tolyl)-3-trifluoromethyl-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 56% | nih.gov |
| 1-benzyl-5-(4-cyanophenyl)-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 85% | rsc.org |
The Heck reaction, which forms a C–C bond between an alkene and an aryl halide, is another important transformation for functionalizing the 4-iodopyrazole core. While less documented for this specific scaffold compared to Suzuki or Sonogashira reactions, the C–I bond is expected to be highly reactive under standard Heck conditions.
Similarly, the Stille coupling, which utilizes organostannanes as coupling partners, is a powerful tool for C–C bond formation. Its tolerance for a wide variety of functional groups suggests it would be applicable to this compound, allowing for the introduction of diverse organic fragments.
Other notable cross-coupling reactions include the Negishi (organozinc reagents) and Kumada (Grignard reagents) couplings. These methods offer alternative pathways for C–C bond formation at the 4-position of the pyrazole ring. The high reactivity of organozinc and organomagnesium reagents often allows these reactions to proceed under mild conditions. Although specific applications to this compound are not prominent in the literature, the general reactivity of aryl iodides in these couplings is well-established.
Nucleophilic Substitution Reactions at the Iodo Position
While palladium-catalyzed reactions are prevalent, the carbon-iodine bond on the pyrazole ring can also undergo substitution reactions with various nucleophiles, often facilitated by copper catalysis. A key example is the direct 4-alkoxylation of 4-iodopyrazoles through a CuI-catalyzed coupling with alcohols. nih.govnih.gov This reaction provides a direct route to 4-alkoxypyrazoles, which are motifs found in various bioactive molecules. nih.gov Optimal conditions for this transformation on N-protected 4-iodopyrazoles have been identified, typically involving CuI, a phenanthroline-based ligand, and a strong base like potassium t-butoxide, often under microwave irradiation to accelerate the reaction. nih.govnih.govsemanticscholar.org
Table 3: Copper-Catalyzed Alkoxylation of a 4-Iodo-1H-1-tritylpyrazole Analogue Data derived from studies on 4-iodo-1H-1-tritylpyrazole. nih.govsemanticscholar.org
| Alcohol | Catalyst / Ligand | Base | Temperature | Yield |
| Allyl alcohol | CuI (20 mol%) / 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | 130 °C (MW) | 90% |
| Propargyl alcohol | CuI (20 mol%) / 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | 130 °C (MW) | 88% |
| Ethanol (B145695) | CuI (20 mol%) / 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | 130 °C (MW) | 86% |
| Benzyl alcohol | CuI (20 mol%) / 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | 130 °C (MW) | 81% |
Transformations of the Nitrile Group
The nitrile group at the C3 position is a versatile functional group that can be converted into a range of other functionalities. Standard organic transformations can be applied to modify this group, significantly expanding the synthetic utility of the pyrazole scaffold. Potential transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate.
Reduction: Catalytic hydrogenation or reduction with chemical hydrides (e.g., LiAlH₄) can convert the nitrile group into a primary amine (aminomethyl group).
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings.
Synthesis of Fused Heterocycles: In related systems, such as 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, the nitrile and adjacent functional groups are used as precursors for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. ekb.egekb.eg This highlights the potential of the nitrile in this compound to act as an anchor point for building more complex molecular architectures. mdpi.comnih.gov
Reduction Reactions to Amines
The nitrile functional group is a versatile precursor to primary amines through reduction. While specific literature on the reduction of this compound is not extensively detailed, standard organic chemistry protocols are applicable for the transformation of its nitrile moiety into an aminomethyl group. This conversion is crucial for introducing a flexible, basic side chain, suitable for further derivatization in pharmaceutical applications.
The primary methods for this reduction involve catalytic hydrogenation or the use of chemical hydrides.
Catalytic Hydrogenation: This method is widely employed for its clean reaction profile. The nitrile can be reduced using hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is typically performed in a solvent such as ethanol or methanol under a pressurized atmosphere of hydrogen.
Chemical Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum complexes.
These reduction reactions yield (4-iodo-1-methyl-1H-pyrazol-3-yl)methanamine, a valuable intermediate for synthesizing fused heterocyclic systems or for introducing linkers in drug discovery programs.
Table 1: Common Reagents for Nitrile to Amine Reduction
| Reagent/System | Typical Conditions | Comments |
|---|---|---|
| H₂ / Raney Ni | Ethanol, NH₃, high pressure | Ammonia is often added to suppress the formation of secondary amines. |
| H₂ / Pd/C | Methanol or Ethanol, H₂ pressure | A common and effective method for clean reductions. |
| LiAlH₄ | Anhydrous THF or Et₂O, then H₂O workup | A powerful, non-catalytic method; reduces many other functional groups. |
Hydrolysis to Carboxylic Acids
The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation converts the electron-withdrawing nitrile into a versatile carboxylic acid functional group, which can then participate in amide bond formation, esterification, or serve as a directing group in further reactions. The successful synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid confirms the viability of this chemical pathway .
Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with an aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through the initial formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), also yields the carboxylic acid. In this case, the initial product is the carboxylate salt, which must be neutralized with a strong acid in a separate step to liberate the free carboxylic acid. Ammonia is evolved as a byproduct.
This hydrolysis provides a direct route to 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid, a key precursor for the synthesis of novel fungicides and other biologically active molecules .
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents | Intermediate | Final Product (after workup) | Byproducts |
|---|---|---|---|---|
| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | Primary Amide | Carboxylic Acid | Ammonium Salt (e.g., NH₄Cl) |
Reactivity in Cyclization Reactions (e.g., towards fused heterocycles)
The nitrile group is a powerful functional handle for the construction of fused nitrogen-containing heterocycles. While the nitrile in this compound can participate directly in cyclizations, it is more commonly activated or transformed first. Often, the nitrile group acts in concert with a neighboring functional group to form a new ring. For instance, aminopyrazole carbonitriles are well-established precursors for the synthesis of pyrazolo[1,5-a]pyrimidines researchgate.netnih.govmdpi.com. In the context of the title compound, the amine product from the reduction described in section 3.3.1, or an amino group introduced at the C5 position, would be a key intermediate for such cyclizations.
Further Electrophilic Aromatic Substitution Reactions (Post-Iodination)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position due to it having the highest electron density quora.com. However, in this compound, this position is already occupied by an iodine atom.
The pyrazole ring in the title compound is considered electronically deactivated towards further electrophilic attack. This deactivation arises from the inductive electron-withdrawing effects of two key substituents:
The C3-carbonitrile group is strongly deactivating.
The C4-iodo group is also deactivating (halogens are deactivating via induction, which outweighs their weak resonance donation).
Consequently, subjecting the molecule to standard electrophilic substitution conditions (e.g., nitration with HNO₃/H₂SO₄ or halogenation with Br₂/FeBr₃) is unlikely to result in substitution on the pyrazole ring. Any reaction would require harsh conditions, and the most probable site for a forced substitution would be the C5 position, which is the only remaining protonated carbon on the ring. The significant deactivation suggests that such reactions would be low-yielding and may not be synthetically useful.
Organometallic Reactivity (e.g., Grignard, Lithium Diorganocopper reagent formation and reactions)
The carbon-iodine bond at the C4 position is the most versatile site for organometallic transformations. The high reactivity of aryl and heteroaryl iodides allows for the facile generation of organometallic intermediates, which can then be reacted with a wide range of electrophiles. This pathway effectively reverses the electronic character of the C4 position from electrophilic to strongly nucleophilic.
Two primary methods are used to generate these organometallic reagents:
Grignard Reagent Formation: Direct reaction with magnesium metal (Mg) in an ethereal solvent like THF converts the C-I bond into a C-MgI bond, forming a Grignard reagent. Studies on related N-protected 4-iodopyrazoles have shown their effective conversion into Grignard reagents, which can then be used in subsequent reactions, such as formylation to produce pyrazole aldehydes arkat-usa.org.
Lithium-Halogen Exchange: This is an extremely rapid and efficient reaction, particularly for aryl iodides wikipedia.orgharvard.edu. Treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a swift exchange of iodine for lithium, generating the highly reactive 4-lithiated pyrazole intermediate. The rate of exchange for halogens follows the trend I > Br > Cl wikipedia.orgscribd.com.
Once formed, these organometallic intermediates can react with various electrophiles to install new functional groups at the C4 position.
Table 3: Reactions of Organometallic Intermediates Derived from this compound
| Reagent Type | Electrophile | Reagent Example | Product Functional Group at C4 |
|---|---|---|---|
| Organolithium/Grignard | Proton Source | H₂O | -H (De-iodination) |
| Organolithium/Grignard | Carbonyl Compounds | Formaldehyde (HCHO) | -CH₂OH |
| Organolithium/Grignard | Carbonyl Compounds | Aldehydes (RCHO) / Ketones (RCOR') | Secondary/Tertiary Alcohols |
| Organolithium/Grignard | Amide | N,N-Dimethylformamide (DMF) | -CHO (Formyl) |
| Organolithium/Grignard | Carbon Dioxide | CO₂ | -COOH (Carboxyl) |
The boronic acid product formed from quenching with a borate ester is a key precursor for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides researchgate.net.
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic functionalization of this compound via organometallic chemistry opens up powerful pathways for the synthesis of fused heterocyclic systems. By first using the C4-iodo position as a handle for cross-coupling reactions, substituents can be introduced that are designed to subsequently cyclize with the C3-nitrile group.
Synthesis of Pyrazolo[3,4-b]pyridines: A common strategy involves a palladium-catalyzed Sonogashira coupling of the C4-iodo position with a terminal alkyne. This reaction introduces an alkynyl substituent at C4, directly adjacent to the C3-nitrile. The resulting intermediate can then undergo intramolecular cyclization, often promoted by acid or base, to construct a fused pyridine (B92270) ring, yielding a pyrazolo[3,4-b]pyridine derivative.
Synthesis of Pyrazolo[3,4-d]pyrimidines: While often synthesized from aminopyrazole precursors nih.govnih.gov, routes starting from the title compound are conceivable. For example, a Buchwald-Hartwig amination could install an amine-containing substituent at the C4 position. Subsequent intramolecular cyclization involving the nitrile would lead to the formation of a fused pyrimidine (B1678525) ring, affording a pyrazolo[3,4-d]pyrimidine. These scaffolds are of significant interest due to their prevalence in compounds with kinase inhibitory activity semanticscholar.org.
Synthesis of Pyrazolo[3,4-b]quinolines: A Suzuki coupling reaction can be used to introduce a 2-aminophenyl group at the C4 position. The resulting intermediate, containing an ortho-aminoaryl group adjacent to the nitrile, can undergo an acid-catalyzed intramolecular cyclization (a Friedländer annulation) to construct a fused quinoline ring, yielding a pyrazolo[3,4-b]quinoline system.
These multi-step sequences, which combine cross-coupling at the C4-iodo position with a subsequent intramolecular cyclization involving the C3-nitrile, demonstrate the utility of this compound as a scaffold for building complex, fused heterocyclic architectures.
Based on a comprehensive review of available scientific literature, detailed theoretical and computational chemistry investigations specifically for the compound This compound are not present in published research. While the synthesis and potential applications of this and related pyrazole compounds are documented , in-depth computational studies as specified in the requested outline have not been publicly reported.
General principles of the requested theoretical methods are well-established. Density Functional Theory (DFT) is a standard method for calculating molecular structures and properties. researchgate.netnih.gov Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to understand chemical reactivity. numberanalytics.comimperial.ac.ukyoutube.com Similarly, Molecular Electrostatic Potential (MEP) maps are employed to predict reactive sites by visualizing charge distributions. deeporigin.comresearchgate.net Computational modeling is also a powerful tool for elucidating reaction mechanisms and predicting kinetics. mdpi.commdpi.com
However, the application of these specific computational methods to generate data tables and detailed findings for this compound has not been found in the searched scientific databases and literature. Research often focuses on related structures, such as other halogenated pyrazoles or pyrazole-carboxamides, which are noted as important intermediates in fungicides. mdpi.comwikipedia.org
Due to the absence of specific published data for this compound, it is not possible to provide the detailed, scientifically accurate content for the requested outline, including data tables on its electronic structure, FMO analysis, MEP mapping, or reaction pathways.
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Tautomerism Studies
Tautomerism is a significant consideration for many pyrazole (B372694) compounds, where a proton can migrate between the two nitrogen atoms of the ring (annular tautomerism). However, in 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile, the presence of a methyl group on one of the nitrogen atoms (N1) effectively quenches this form of tautomerism. The N-methylation fixes the position of the double bonds within the pyrazole ring, leading to a single, stable constitutional isomer. While other forms of tautomerism, such as those involving the carbonitrile group, are theoretically possible, they are generally high in energy and not significantly populated under normal conditions. Studies on N-substituted pyrazolones have confirmed that N-alkylation prevents the CH/NH tautomerism that is observed in unsubstituted pyrazolones nih.gov.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are of great interest for applications in optoelectronics and photonics. Pyrazole derivatives have been investigated as potential NLO materials due to their asymmetric charge distribution and delocalized π-electron systems. Theoretical predictions of NLO properties, such as the first-order hyperpolarizability (β), are often performed using quantum chemical calculations.
For a molecule to possess a significant NLO response, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the pyrazole ring acts as the π-system. The carbonitrile group (-CN) is a well-known electron-withdrawing group. The iodine atom at the 4-position can act as a weak electron-donating group through resonance, while the methyl group at the N1 position is also weakly electron-donating. This donor-acceptor arrangement suggests that the molecule could exhibit NLO properties.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a theoretical NLO properties prediction for this compound, based on typical values for similar compounds.
| Calculated NLO Property | Hypothetical Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Mean Polarizability (α) | 150 | a.u. |
| First Hyperpolarizability (β) | 30 x 10-30 | esu |
This table presents hypothetical data for illustrative purposes, as specific experimental or theoretical values for this compound are not available in the reviewed literature.
Topological Analyses (e.g., AIM, ELF, LOL, RDG) for Bonding Characteristics
Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. Reduced Density Gradient (RDG) analysis is particularly useful for visualizing weak interactions.
For this compound, these analyses would reveal the following:
QTAIM analysis would characterize the bond critical points (BCPs) for all covalent bonds. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would confirm the nature of these bonds (e.g., shared-shell for C-C, C-N, and C-I bonds). It would also be able to identify and characterize any intramolecular non-covalent interactions, such as potential weak hydrogen bonds involving the methyl group or halogen bonds involving the iodine atom.
ELF and LOL analyses would provide a visual representation of electron localization in the molecule. These analyses would show basins of high electron localization corresponding to atomic cores, covalent bonds, and lone pairs. For instance, localization basins would be expected for the C-C, C-N, and C-I bonds, as well as for the lone pairs on the nitrogen atoms and the iodine atom. The shape and population of these basins can describe the bonding in detail, including the π-delocalization in the pyrazole ring.
RDG analysis would be instrumental in identifying and visualizing weak intramolecular interactions. It would likely reveal van der Waals interactions between nearby atoms and could potentially highlight weak hydrogen bonds or halogen bonds that contribute to the conformational stability of the molecule.
While specific topological analyses for this compound have not been reported, studies on halogenated pyrazoles and other heterocyclic systems consistently demonstrate the power of these methods in elucidating detailed electronic structure researchgate.net.
Below is a table summarizing the expected findings from a topological analysis of this compound.
| Analysis Type | Expected Findings |
| AIM | Characterization of covalent bonds (e.g., C-I, C-N, C-C, C≡N) through bond critical points. Identification of potential weak intramolecular interactions. |
| ELF/LOL | Visualization of electron localization in covalent bonds and lone pairs. Confirmation of π-electron delocalization within the pyrazole ring. |
| RDG | Visualization and characterization of non-covalent interactions, such as van der Waals forces and potential weak hydrogen or halogen bonds. |
This table is a summary of expected outcomes from topological analyses, as specific studies on this compound are not available in the public domain.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile, a suite of NMR experiments provides definitive evidence for its constitution and connectivity.
¹H and ¹³C NMR for Structural Elucidation
The proton (¹H) and carbon-13 (¹³C) NMR spectra offer primary data for structural verification. The expected chemical shifts are influenced by the electronic effects of the substituents on the pyrazole (B372694) ring: the electron-withdrawing cyano and iodo groups, and the electron-donating methyl group.
¹H NMR Spectroscopy: The structure of this compound features two distinct proton signals: one from the N-methyl group and one from the proton at the C5 position of the pyrazole ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all five carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic nature of the substituents.
Pyrazole Ring Carbons (C3, C4, C5): The C3 and C4 carbons, being directly attached to the electron-withdrawing nitrile and iodo groups, respectively, would be significantly affected. The C4 carbon, bonded to the heavy iodine atom, is expected to have a low chemical shift (δ 70-90 ppm) due to the "heavy atom effect." The C3 carbon, attached to the cyano group, would appear further downfield. The C5 carbon's chemical shift would be influenced by the adjacent nitrogen atoms. Studies on substituted pyrazoles show that C3 and C5 chemical shifts vary significantly based on the tautomeric form and substituents mdpi.com.
Nitrile Carbon (-C≡N): The carbon of the cyano group typically resonates in the range of δ 110-120 ppm.
N-Methyl Carbon (N-CH₃): The methyl carbon signal is expected in the upfield region, generally around δ 35-40 ppm.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | 3.8 - 4.2 (singlet) | 35 - 40 |
| C5-H | 7.5 - 8.5 (singlet) | ~140 |
| C3 | - | Downfield |
| C4 | - | 70 - 90 |
| -C≡N | - | 110 - 120 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, which has only two isolated proton signals (N-CH₃ and C5-H), no cross-peaks would be observed in the COSY spectrum, confirming the absence of scalar coupling between them.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). For the target molecule, two cross-peaks would be expected: one connecting the N-CH₃ proton signal to the N-CH₃ carbon signal, and another connecting the C5-H proton signal to the C5 carbon signal. This unequivocally assigns the protonated carbons.
The N-CH₃ protons correlating to the C5 and C3 carbons of the pyrazole ring.
The C5-H proton correlating to the C4 and C3 carbons, as well as the N-CH₃ carbon. These long-range correlations would confirm the substituent positions on the pyrazole ring.
Application in Tautomerism and Isomerism Studies
Prototropic tautomerism is a common phenomenon in N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms. However, in this compound, the nitrogen at the N1 position is alkylated with a methyl group. This methylation quenches the possibility of annular prototropic tautomerism, as there is no mobile proton on the ring's nitrogen atoms. nih.govfu-berlin.deresearchgate.net Therefore, the molecule exists as a single, fixed constitutional isomer. NMR spectroscopy would confirm this by showing a single set of sharp resonances, as opposed to the averaged signals or multiple sets of signals that can arise from tautomeric equilibria or slow exchange processes in other pyrazole systems. mdpi.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. These two methods are often complementary. spectroscopyonline.comspectroscopyonline.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound is expected to show characteristic absorption bands for its key functional groups.
C≡N Stretch: The nitrile group has a very characteristic, sharp, and strong absorption band in the region of 2260-2220 cm⁻¹. This is often one of the most easily identifiable peaks in the spectrum.
Aromatic C-H Stretch: The stretching vibration of the C5-H bond on the pyrazole ring is expected to appear above 3000 cm⁻¹, typically in the 3150-3050 cm⁻¹ region.
Aliphatic C-H Stretch: The C-H stretching vibrations of the N-methyl group will be observed in the 2950-2850 cm⁻¹ range.
C=C and C=N Ring Stretching: The pyrazole ring itself will give rise to a series of complex stretching vibrations, typically in the 1600-1400 cm⁻¹ region.
C-I Stretch: The carbon-iodine stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region of the far-infrared spectrum.
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Expected Intensity |
| -C≡N | Stretching | 2260 - 2220 | Strong, Sharp |
| Pyrazole C-H | Stretching | 3150 - 3050 | Medium |
| N-CH₃ | Stretching | 2950 - 2850 | Medium |
| Pyrazole Ring | C=C, C=N Stretching | 1600 - 1400 | Medium to Strong |
| C-I | Stretching | 600 - 500 | Medium |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. spectroscopyonline.comsapub.org
Symmetric Vibrations: The symmetric stretching vibrations of the pyrazole ring are often more prominent in the Raman spectrum than in the IR spectrum.
C≡N Stretch: The nitrile stretch is also Raman active and will appear in the 2260-2220 cm⁻¹ region, confirming the FT-IR data.
C-I Stretch: The C-I bond, being highly polarizable, should give a strong signal in the Raman spectrum in the 600-500 cm⁻¹ range.
Fingerprint Region: The region below 1500 cm⁻¹ in the Raman spectrum provides a complex but unique vibrational fingerprint for the molecule, which is useful for identification and comparison with theoretical calculations. The combination of FT-IR and Raman data provides a more complete vibrational profile of this compound than either technique alone. nih.govresearchgate.net
Comparative Analysis with Theoretically Simulated Spectra
In the absence of direct experimental spectra for this compound, theoretical simulations serve as a powerful predictive tool. Density Functional Theory (DFT) calculations are a cornerstone of this approach, enabling the modeling of molecular geometry and subsequent prediction of spectroscopic properties. For instance, in the analysis of the related compound 4-iodo-1H-pyrazole, DFT calculations have been successfully employed to compute infrared (IR) and 1H Nuclear Magnetic Resonance (NMR) spectra. rsc.orgmdpi.com These theoretical spectra are then compared with experimental data to assign spectral features and understand the influence of structural and electronic factors.
This comparative methodology would be invaluable for this compound. The process would involve:
Geometry Optimization: A computational model of the molecule is created, and its lowest energy conformation is determined.
Frequency Calculations: Based on the optimized geometry, vibrational frequencies are calculated to predict the IR spectrum.
NMR Chemical Shift Calculations: The magnetic shielding of each nucleus is calculated to predict the 1H and 13C NMR chemical shifts.
Discrepancies between theoretical and (future) experimental spectra can often be attributed to factors such as solvent effects and intermolecular interactions in the solid state, which may not be perfectly modeled in the gas-phase calculations. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C5H4IN3), the nominal molecular weight is 233 g/mol .
The fragmentation of pyrazole rings in mass spectrometry is influenced by the nature and position of its substituents. General fragmentation pathways for pyrazoles include the loss of HCN and N2 from the molecular ion. In the case of this compound, the fragmentation pattern would be expected to show characteristic losses:
Loss of Iodine: A significant fragmentation pathway would likely involve the cleavage of the C-I bond, leading to a fragment ion corresponding to the 1-methyl-1H-pyrazole-3-carbonitrile radical cation.
Loss of the Methyl Group: Cleavage of the N-CH3 bond would result in a fragment ion corresponding to 4-iodo-1H-pyrazole-3-carbonitrile.
Loss of the Cyano Group: Fragmentation involving the loss of the CN group is also a plausible pathway.
The relative abundance of these and other fragment ions would provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, further confirming the elemental composition.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported, the crystallographic data of the closely related 4-iodo-1H-pyrazole offers significant insights. rsc.orgmdpi.com
For 4-iodo-1H-pyrazole, X-ray diffraction analysis revealed an orthorhombic crystal system with a catemeric (chain-like) hydrogen-bonding motif. rsc.orgmdpi.com This is in contrast to the chloro and bromo analogues which form trimeric structures. rsc.orgmdpi.com This highlights the profound influence of the halogen substituent on the supramolecular assembly in the solid state.
Should single crystals of this compound be obtained, X-ray crystallography would provide precise data on:
Bond lengths and angles: Confirming the pyrazole ring geometry and the connectivity of the iodo, methyl, and carbonitrile substituents.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential halogen bonding, π-π stacking, or dipole-dipole interactions involving the cyano group.
The collected crystallographic data would be presented in a standardized format, as shown in the hypothetical table below, which is based on the type of information that would be obtained.
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C5H4IN3 |
| Formula weight | 233.01 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD g/cm³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Reflections collected | NNNN |
| Independent reflections | nnnn [R(int) = 0.xxxx] |
| Final R indices [I>2σ(I)] | R1 = 0.xxxx, wR2 = 0.yyyy |
| R indices (all data) | R1 = 0.xxxx, wR2 = 0.yyyy |
This detailed structural information is crucial for understanding the physicochemical properties of the compound and for designing new materials with specific solid-state architectures.
Role As a Synthetic Building Block and Intermediate in Complex Molecular Synthesis
Precursor for Highly Functionalized Pyrazole (B372694) Derivatives
The true synthetic power of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile lies in its capacity to serve as a scaffold for creating diverse, functionalized pyrazole derivatives. The carbon-iodine bond at the 4-position is particularly amenable to a variety of transformations, making it a key handle for molecular elaboration.
One of the most powerful applications is its use in transition metal-catalyzed cross-coupling reactions. arkat-usa.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the iodo-group can be readily substituted with aryl, heteroaryl, or alkyl groups via the Suzuki-Miyaura reaction, or with alkynyl groups through the Sonogashira reaction. arkat-usa.orgnih.gov This provides a reliable pathway to introduce a wide range of substituents at the C4 position, which is crucial for tuning the biological or physical properties of the final molecule. The reaction to introduce an iodine atom at the C4 position of the pyrazole ring is highly regioselective. nih.govresearchgate.net
Beyond cross-coupling, the nitrile functional group at the C3 position offers another avenue for diversification. The nitrile can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. Each of these new functional groups can then participate in subsequent chemical reactions, further expanding the library of accessible compounds. For example, the corresponding 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a known chemical entity used in further synthesis. sigmaaldrich.comsigmaaldrich.com
Table 1: Selected Transformations of the this compound Scaffold
| Position | Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |
|---|---|---|---|---|
| C4 | Iodo | Suzuki-Miyaura Coupling | Aryl/Alkyl boronic acid, Pd catalyst, Base | Aryl / Alkyl |
| C4 | Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |
| C3 | Nitrile | Hydrolysis | Acid or Base | Carboxylic Acid |
Building Block for Fused Polycyclic Heterocyclic Systems
The strategic placement of reactive functional groups makes this compound an ideal starting point for the construction of annulated, or fused, heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic biological scaffolds.
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent. nih.govinfona.pl While not a direct precursor, this compound can be chemically modified to generate the necessary aminopyrazole intermediate. For example, a synthetic sequence could involve the reduction of the C3 nitrile to an amine and subsequent transformation of the C4 iodo-substituent into a group that can participate in the pyrimidine (B1678525) ring formation. Multi-component reactions, sometimes performed in water, are an efficient method for constructing this fused ring system. infona.plrsc.org
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biomedical applications, often considered structural mimics of purine (B94841) bases. researchgate.neturl.edunih.gov The synthesis of this scaffold frequently relies on the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or through multi-component reactions involving an aldehyde and an active methylene (B1212753) compound. researchgate.netmdpi.com Starting from this compound, a viable synthetic strategy involves converting the C3-nitrile into an amino group, creating the requisite 3-amino-4-iodo-1-methyl-pyrazole. This intermediate can then undergo a condensation/cyclization reaction, such as a Friedländer annulation, with a suitable ketone or dicarbonyl compound to construct the fused pyridine (B92270) ring. The iodo-group at the former C4 position can either be retained in the final product for further functionalization or participate directly in the cyclization chemistry.
The versatile reactivity of this building block extends to the synthesis of other fused pyrazole systems. For instance, it can serve as an intermediate for substituted 1H-pyrazolo[3,4-c]pyridines. arkat-usa.org The specific reaction pathway chosen dictates the final heterocyclic core, demonstrating the compound's role as a divergent intermediate from which multiple complex scaffolds can be accessed.
Strategic Intermediate in Target-Oriented Synthesis
In target-oriented synthesis, where the goal is the efficient construction of a specific complex molecule like a pharmaceutical or agrochemical, this compound and its close analogs serve as critical intermediates.
A prominent example is the synthesis of Crizotinib, a multi-targeted receptor tyrosine kinase inhibitor. A key intermediate in a robust, multi-kilogram scale synthesis of this drug is 4-(4-iodo-1H-pyrazol-1-yl)piperidine. researchgate.net The synthesis of this intermediate relies on the iodination of a pyrazole ring, highlighting the industrial importance of iodinated pyrazoles as strategic building blocks for pharmaceuticals. researchgate.net
Furthermore, derivatives of this scaffold are pivotal in the agrochemical industry. The corresponding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be envisioned as arising from manipulation of the nitrile and iodo groups, is a key intermediate for a new generation of potent fungicides, including bixafen, fluopyram, and isopyrazam. google.com The industrial-scale production of these fungicides underscores the economic and practical value of this pyrazole substitution pattern in target-oriented synthesis. google.com
Applications in Materials Science Research (e.g., OLED materials)
The application of pyrazole-containing molecules is not limited to the life sciences. The inherent electronic properties and structural rigidity of the pyrazole scaffold have made it an attractive candidate for use in materials science, particularly in the design of materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.org
The this compound scaffold is well-suited for this application. The iodo-group at the C4 position can be readily functionalized via cross-coupling reactions to attach various aromatic or heteroaromatic moieties. arkat-usa.org This allows for the systematic tuning of the molecule's photophysical and electronic properties, such as the HOMO/LUMO energy levels, emission wavelength, and charge-transport characteristics. By carefully selecting the substituents, chemists can design novel materials with tailored properties for use as emitters, hosts, or charge-transporting layers in OLED devices.
Ligand Design in Catalysis
The strategic design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal catalyst's electronic and steric properties to achieve high efficiency, selectivity, and stability. In this context, pyrazole-containing molecules have emerged as a versatile and highly sought-after class of ligands. The compound this compound serves as a key intermediate in the synthesis of such specialized ligands, offering a reactive handle for the construction of complex molecular architectures tailored for specific catalytic applications.
The utility of this compound in ligand design stems from the reactivity of the C-I bond, which readily participates in a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at the 4-position of the pyrazole ring, thereby enabling the systematic modification of the ligand's properties. The Sonogashira and Suzuki-Miyaura coupling reactions are particularly powerful tools in this regard. wikipedia.org
For instance, the Sonogashira coupling allows for the formation of a carbon-carbon bond between the pyrazole core and a terminal alkyne. wikipedia.org This reaction, typically catalyzed by a palladium complex with a copper co-catalyst, can be carried out under mild conditions. wikipedia.org This methodology could be employed to append various aryl or alkyl acetylenes to the 4-position of the pyrazole, introducing new coordinating sites or sterically demanding groups.
Similarly, the Suzuki-Miyaura coupling provides a route to connect the pyrazole scaffold to aryl or vinyl boronic acids or their esters. This palladium-catalyzed reaction is known for its high tolerance of functional groups and has been successfully applied to other iodo-pyrazole derivatives. The resulting biaryl or vinyl-pyrazole structures can serve as backbones for bidentate or polydentate ligands.
While direct examples of ligands synthesized from this compound and their catalytic applications are not extensively documented in publicly available literature, the established reactivity of this compound and the known importance of pyrazole-based ligands in catalysis strongly suggest its potential in this field. The ability to introduce a wide array of substituents at the 4-position through well-established coupling protocols makes it a valuable precursor for creating libraries of ligands for screening in various catalytic transformations.
The resulting functionalized pyrazoles can be designed to act as, for example, N,N-bidentate ligands, where the pyrazole nitrogen and a substituent's nitrogen atom coordinate to a metal center. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be tuned by the nature of the substituent introduced via the iodo-precursor.
Future Research Directions and Advanced Synthetic Concepts
Development of Novel Catalytic Systems for Synthesis and Functionalization
The synthesis of pyrazole (B372694) derivatives has benefited significantly from the development of novel catalytic systems that offer enhanced efficiency and selectivity. nih.govorganic-chemistry.org Future research on 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile could focus on employing innovative catalysts for both its initial synthesis and subsequent functionalization.
The iodination of the pyrazole core is a key step in the synthesis of this compound. Traditional methods often rely on stoichiometric reagents. A forward-looking approach would involve the development of catalytic iodination processes. Furthermore, the inherent functionality of this compound, particularly the reactive iodine atom, makes it an ideal candidate for various cross-coupling reactions, such as Suzuki or Sonogashira couplings. Research into novel palladium, copper, or other transition-metal catalysts could lead to milder reaction conditions, lower catalyst loadings, and a broader substrate scope for these transformations. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands, for instance, has shown promise in stabilizing catalytic species and promoting challenging coupling reactions. organic-chemistry.org
| Catalyst Type | Potential Application | Advantages |
| Transition Metal Catalysts (e.g., Pd, Cu) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | High efficiency, broad substrate scope. organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Ligands | Stabilization of metal catalysts | Enhanced catalyst stability and activity. organic-chemistry.org |
| Nanocatalysts | Synthesis and functionalization | High surface area, potential for recyclability. thieme-connect.com |
Exploration of Asymmetric Synthesis and Enantioselective Transformations
While this compound itself is achiral, its derivatization can lead to the formation of chiral centers. The development of asymmetric methods to introduce chirality would be a significant advancement, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities.
Future research could explore the enantioselective functionalization of this pyrazole scaffold. For instance, rhodium-catalyzed asymmetric addition reactions have been successfully applied to other pyrazole derivatives to create enantioenriched products. nih.gov Similar strategies could be adapted for this compound, potentially involving the asymmetric coupling of the pyrazole nitrogen or the functionalization of a substituent introduced at the iodine-bearing position. N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool for enantioselective transformations involving pyrazoles. acs.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.com The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a promising avenue for future research. Continuous flow processes could enable the safe handling of potentially hazardous reagents and intermediates, as well as facilitate the rapid optimization of reaction conditions. mdpi.com
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery of novel derivatives. nih.govrsc.org By systematically varying reaction parameters and building blocks, large libraries of compounds based on the this compound scaffold could be generated and screened for desired properties. nih.gov This high-throughput approach is particularly valuable in drug discovery and materials science. nih.gov
Bio-inspired Synthesis and Biomimetic Transformations
Nature provides a vast inspiration for the development of novel synthetic strategies. While pyrazole alkaloids are relatively rare in nature, their existence points to biosynthetic pathways that could inform the synthesis of compounds like this compound. nih.govnih.gov Bio-inspired synthesis aims to mimic these natural processes, often employing mild and environmentally benign conditions.
Future research could investigate enzymatic or whole-cell biocatalytic approaches for the synthesis or modification of this pyrazole. For instance, the enzymatic formation of the N-N bond in pyrazoles has been a subject of study and could offer a green alternative to traditional chemical methods. mdpi.com Biomimetic transformations, where synthetic catalysts are designed to mimic the function of enzymes, could also be explored to achieve high selectivity and efficiency. rsc.org
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. eurasianjournals.com For this compound, computational methods can be employed to predict its reactivity and guide the synthesis of new derivatives with tailored properties.
Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and reactivity of the molecule, helping to predict the most favorable sites for electrophilic or nucleophilic attack. researchgate.net Molecular modeling and docking studies can be used to design derivatives with specific biological targets in mind. eurasianjournals.commdpi.com These computational approaches can significantly reduce the experimental effort required for the development of new functional molecules by prioritizing the most promising candidates for synthesis.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. researchgate.net |
| Molecular Docking | Design of derivatives for specific biological targets. mdpi.com |
| Molecular Dynamics (MD) Simulations | Understanding conformational behavior and interactions. eurasianjournals.com |
Sustainable and Green Chemistry Approaches in Research and Development
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.govresearchgate.net Future research on this compound should prioritize the adoption of sustainable and environmentally friendly practices. This includes the use of greener solvents, such as water or bio-based solvents, the development of catalyst systems that can be recycled and reused, and the design of atom-economical reactions that minimize waste. thieme-connect.comresearchgate.net
Microwave-assisted synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives, often under solvent-free conditions. mdpi.comresearchgate.net The use of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, is another powerful green chemistry tool that could be applied to the synthesis of derivatives of this compound. mdpi.com
Q & A
Q. What are the key physicochemical properties of 4-iodo-1-methyl-1H-pyrazole-3-carbonitrile?
The molecular formula is C₆H₅IN₃ , with a molecular weight of 261.03 g/mol (exact mass may vary based on isotopic composition). The CAS registry number is EN300-384704 , and its purity in research-grade samples typically exceeds 95% . Key spectral identifiers include a strong nitrile (C≡N) stretch near 2230–2240 cm⁻¹ in IR spectroscopy and distinct aromatic proton signals in the δ 7.2–8.0 ppm range in ¹H NMR. These properties are critical for compound validation and quality control in synthetic workflows.
Q. What are the standard synthetic routes for this compound?
A common approach involves iodination of 1-methyl-1H-pyrazole-3-carbonitrile precursors. For example, triazenylpyrazole intermediates (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile ) are reacted with iodine sources under controlled conditions . Typical steps include:
- Dissolving the precursor in methylene chloride at 0–5°C .
- Adding trifluoroacetic acid (TFA) as a catalyst and azido(trimethyl)silane as an iodine carrier.
- Heating to 50°C for 16 hours to ensure complete conversion.
- Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) yields the product in 76–88% purity .
Q. How is the compound purified and characterized post-synthesis?
Purification :
- Use flash chromatography with silica gel and gradient elution (e.g., 0–25% ethyl acetate in cyclohexane ) to isolate the product .
- Dry loading with Celite® improves separation efficiency. Characterization :
- ¹H/¹³C NMR : Aromatic protons (δ ~7.5–7.6 ppm) and nitrile carbon (δ ~111–112 ppm) confirm the core structure .
- HRMS : Exact mass analysis (e.g., [M]+ at m/z 261.03) validates molecular composition .
- IR spectroscopy : Peaks at 2139 cm⁻¹ (azide) and 2231 cm⁻¹ (C≡N) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for iodopyrazole derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The pyrazole ring can exhibit tautomeric shifts, altering proton chemical shifts. Compare data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify tautomeric forms .
- Impurity interference : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals. Cross-validate with HRMS to rule out byproducts .
- Crystallographic validation : While not directly reported for this compound, SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities if single crystals are obtained .
Q. What strategies optimize the design of bioactive analogs from this compound?
- Heterocyclic hybridization : Replace the iodine substituent with pharmacophores like sulfonamides or triazoles (see pyrazole-triazole hybrids in ).
- Click chemistry : Use the nitrile group for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., targeting enzyme active sites) .
- SAR studies : Test analogs with varying substituents (e.g., 4-(thiophen-2-yl) or 4-(dichlorophenyl) ) to assess cytotoxicity or receptor binding, as demonstrated in pyrazole-carbonitrile derivatives .
Q. How can mechanistic insights improve reaction yields in iodopyrazole synthesis?
- Kinetic control : Lower reaction temperatures (e.g., 0°C ) minimize side reactions like over-iodination .
- Catalyst screening : TFA enhances electrophilic iodination by protonating intermediates. Alternative acids (e.g., HCl or H₂SO₄) may improve regioselectivity .
- In situ monitoring : Use TLC or inline IR spectroscopy to track azide-to-iodine conversion and adjust reaction times dynamically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
